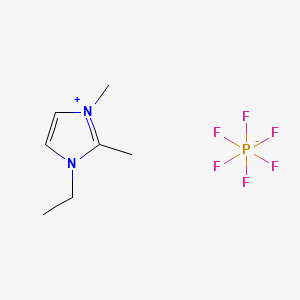

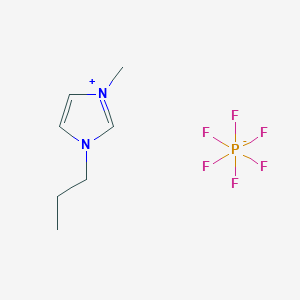

六氟磷酸1-乙基-2,3-二甲基咪唑鎓

描述

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate is a compound with the molecular formula C7H13F6N2P . It is also known by its CAS number 292140-86-4 . The compound is comprised of a 1-ethyl-2,3-dimethylimidazolium cation and a hexafluorophosphate anion .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is generally synthesized like other ionic liquids, through a two-step process involving the alkylation of an imidazole ring followed by anion exchange .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate has been analyzed using X-ray crystallographic and computational analyses . The crystal structure is characterized by layers of cations and anions stacked upon one another in a three-dimensional manner with several non-covalent interactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 270.16 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others were not found in the search results .科学研究应用

合成和替代离子液体

六氟磷酸1-乙基-2,3-二甲基咪唑鎓已被研究用于合成替代离子液体。研究表明,某些1,3-二烷基咪唑鎓盐(在室温或更低温度下为液体)可以用作各种复分解反应中相应卤化物盐的替代品。这包括制备离子液体,如六氟磷酸1-丁基-3-甲基咪唑鎓(Holbrey等人,2002年)。

液相动力学

C2取代对六氟磷酸1-乙基-2,3-二甲基咪唑鎓的熔点和液相动力学的影响一直是分子动力学研究的主题。已经观察到,在C2位置取代甲基会导致熔点和液相粘度增加(Zhang和Maginn,2012年)。

液体包合物形成

当与芳烃混合时,该化合物还因形成液体包合物而著称。在特定体系中,芳香溶质可以被困在固态中,形成结晶包合物。这在研究分子相互作用和溶质截留机制方面具有重要意义(Holbrey等人,2003年)。

结构分析

六氟磷酸1-乙基-2,3-二甲基咪唑鎓液体的结构已通过中子衍射实验进行分析。与其他咪唑鎓盐相比,这些研究提供了对阴离子大小变化引起的差异的见解(Hardacre等人,2003年)。

未来方向

作用机制

Target of Action

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, also known as 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium hexafluorophosphate(V), is an ionic liquid compound It is known to interact with various organic and inorganic substances due to its ionic nature .

Mode of Action

The compound’s mode of action is primarily through its ionic interactions. As an ionic liquid, it can interact with a variety of substances, altering their physical and chemical properties . These interactions can result in changes in solubility, reactivity, and other properties of the target substances .

Biochemical Pathways

It can act as a solvent, catalyst carrier, electrolyte, and extraction agent .

Result of Action

The molecular and cellular effects of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate’s action depend on its specific application. For example, when used as a solvent, it can enhance the solubility of various substances . When used as a catalyst carrier, it can improve the efficiency of catalytic reactions .

Action Environment

The action, efficacy, and stability of 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate can be influenced by various environmental factors. For instance, temperature can affect its physical state and solvation capacity . Additionally, the presence of other substances can influence its reactivity and interaction with target substances .

属性

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.F6P/c1-4-9-6-5-8(3)7(9)2;1-7(2,3,4,5)6/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKYEJKYOZNSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049264 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292140-86-4 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

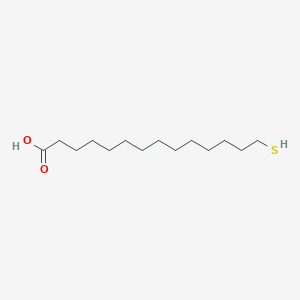

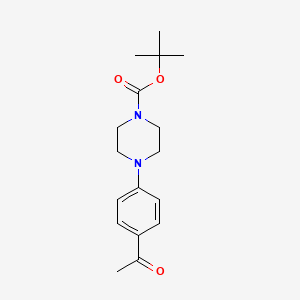

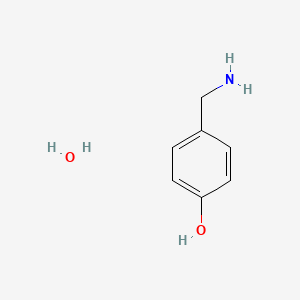

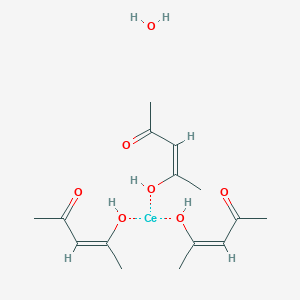

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)

![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)

![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)